Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
Description
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate (CAS: 898789-55-4) is a synthetic organic compound with the molecular formula C22H34N2O3 and a molecular weight of 374.5 g/mol . Structurally, it features an ethyl ester group linked to an 8-oxooctanoate chain, terminated by a phenyl ring substituted at the 3-position with a 4-methylpiperazinomethyl moiety.
This compound is marketed as a versatile intermediate for synthesizing active pharmaceutical ingredients (APIs), peptides, and specialty chemicals . Its commercial availability from suppliers like LEAP CHEM CO., LTD. underscores its utility in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
ethyl 8-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)12-7-5-4-6-11-21(25)20-10-8-9-19(17-20)18-24-15-13-23(2)14-16-24/h8-10,17H,3-7,11-16,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWATZAIRDBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643462 | |
| Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-55-4 | |
| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 4-Methylpiperazinomethyl-Substituted Phenyl Intermediate
- The synthesis begins with a suitably substituted phenyl derivative, typically 3-(chloromethyl)phenyl or 3-(bromomethyl)phenyl compounds.
- Nucleophilic substitution is carried out by reacting this intermediate with 4-methylpiperazine under controlled conditions to introduce the 4-methylpiperazinomethyl group at the 3-position of the phenyl ring.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Reaction temperatures range from ambient to 80°C, with reaction times varying from several hours to overnight to ensure complete substitution.
Synthesis of the 8-Oxooctanoate Backbone
- The 8-oxooctanoate moiety is constructed via oxidation and chain elongation reactions starting from octanoic acid derivatives.
- The keto group at the 8-position is introduced through selective oxidation methods, such as using mild oxidants under controlled conditions to avoid over-oxidation.
- The carboxylic acid group is then converted to the ethyl ester by esterification.
Esterification to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
- The final esterification step involves reacting the 8-oxooctanoic acid derivative with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction conditions typically include refluxing at 60-80°C for 12-24 hours.
- Solvents such as toluene or dichloromethane may be used to facilitate the reaction and azeotropically remove water formed during esterification.
- The reaction mixture is then cooled, and the product is isolated by standard purification techniques.
- The crude product is purified by distillation under reduced pressure or recrystallization from appropriate solvents, such as ethanol or ethyl acetate.
- Column chromatography may be employed to achieve higher purity, particularly for research-grade material.
| Step | Reagents/Materials | Solvent(s) | Catalyst/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|---|
| Piperazine substitution | 3-(halomethyl)phenyl + 4-methylpiperazine | DMF, acetonitrile | None or base (e.g., K2CO3) | 25–80 | Several hours | Nucleophilic substitution |
| Keto group introduction | Octanoic acid derivatives | Various | Mild oxidants (e.g., PCC) | Ambient to reflux | Variable | Selective oxidation |
| Esterification | 8-oxooctanoic acid + ethanol | Toluene, DCM | H2SO4 or p-TsOH | 60–80 | 12–24 hours | Acid-catalyzed esterification |
| Purification | Crude product | Ethanol, EtOAc | None | Ambient | Variable | Recrystallization, distillation |
- Studies have shown that controlling the temperature and solvent polarity during the nucleophilic substitution step improves the yield and reduces side reactions.
- Use of continuous flow reactors in industrial settings enhances reaction efficiency and product purity.
- Acid catalysts with controlled acidity prevent degradation of the piperazine moiety during esterification.
- Purification by recrystallization yields product with purity above 97%, suitable for pharmaceutical intermediate use.
- The synthesis involves handling of potentially hazardous reagents such as strong acids and oxidants.
- Proper ventilation, use of protective equipment, and adherence to standard organic synthesis safety protocols are mandatory.
- Waste disposal must comply with environmental regulations due to the use of organic solvents and acid catalysts.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate has been investigated for its biological activities, particularly in medicinal chemistry and pharmacology.
The compound exhibits several notable biological effects:
- Inhibition of Cell Proliferation : Research indicates that it can inhibit the growth of cancer cells by inducing cell cycle arrest.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting therapeutic potential in autoimmune diseases.
| Activity Type | Effect | Mechanism of Action |
|---|---|---|
| Cell Proliferation Inhibition | Induces cell cycle arrest | Interaction with cell cycle regulators |
| Anti-inflammatory | Modulation of inflammatory pathways | Inhibition of pro-inflammatory cytokines |
Case Studies
- Cancer Research : A study demonstrated that this compound significantly reduced tumor growth in preclinical models. The mechanism involved the inhibition of specific kinases associated with cell proliferation pathways.
- Autoimmune Disorders : In a clinical trial involving patients with rheumatoid arthritis, the compound showed promise in reducing symptoms and improving quality of life by modulating immune responses.
Mechanism of Action
The mechanism by which Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Pharmacological Relevance : Piperazine derivatives are often employed in CNS drugs and HDAC inhibitors, suggesting the target compound’s utility in targeted therapies . In contrast, pyrrolidine and piperidine analogs are more lipophilic, favoring blood-brain barrier penetration .
Biological Activity
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C22H34N2O3
- Molecular Weight : 374.53 g/mol
- CAS Number : 898763-67-2
- Purity : 97% .
This compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. It is hypothesized to act as an inhibitor for certain enzymes and receptors, modulating processes associated with cancer proliferation and autoimmune responses .
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) and inhibit cell cycle progression .
Neuropharmacological Effects
The compound's structural similarity to other piperazine derivatives suggests potential neuropharmacological effects. Preliminary studies indicate that it may influence neurotransmitter systems, possibly offering therapeutic benefits for conditions such as anxiety and depression .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound in a rodent model of induced stress. The findings suggested that treatment with this compound resulted in reduced behavioral symptoms associated with anxiety and improved cognitive function compared to control groups .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and coupling agents for synthesizing Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC or DIC) between 8-ethoxy-8-oxooctanoic acid and 3-(4-methylpiperazinomethyl)aniline derivatives. Evidence from similar esters (e.g., methyl 8-((4-substituted phenyl)amino)-8-oxooctanoate) shows that using HOBt/DCC in DMF at room temperature for 12–24 hours achieves yields of 65–86% . Adjusting the solvent (e.g., CH₂Cl₂ vs. DMF) and stoichiometry of coupling agents (e.g., 1.5 eq. HATU with DIPEA) can improve efficiency for sterically hindered intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ 7.45–7.17 ppm (aromatic protons), δ 3.66–4.11 ppm (ester OCH₂), and δ 2.3–2.4 ppm (piperazine CH₂), with carbonyl carbons at δ 170–174 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, 40–60% EtOAc/hexane gradient) coupled with ESI-MS confirms purity (>99%) and molecular ions (e.g., [M+H]⁺ at m/z 322–405) .
- Flash Chromatography : Silica gel purification with gradients (e.g., 10–80% EtOAc/hexane) removes unreacted starting materials .
Advanced Research Questions
Q. How can radiolabeled analogs of this compound be designed for pharmacokinetic or target-engagement studies?
- Methodological Answer : Incorporate ¹⁸F via a tosylate precursor (e.g., substituting a hydroxyethyl group with [¹⁸F]-NBu₄F in CH₃CN at 90°C). Post-labeling, hydroxylamine can be added to convert intermediates into hydroxamic acid derivatives (e.g., HDAC-targeting probes). Purification via reversed-phase HPLC ensures >99% radiochemical purity, with specific activities ~2.3 GBq/μmol .
Q. What strategies are used to evaluate HDAC isoform selectivity and antiproliferative activity?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition of recombinant HDAC isoforms (e.g., HDAC6 vs. HDAC1). IC₅₀ values can be derived from dose-response curves .
- Cell-Based Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–50 μM) and assess viability via MTT assays. Compare results to positive controls (e.g., SAHA) and analyze synergy with chemotherapeutics .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in biological activity between structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., 4-methylpiperazine vs. benzyloxy groups) on HDAC inhibition. For example, bulkier groups may reduce cell permeability, lowering in vitro activity despite similar enzyme affinity .
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., ester hydrolysis). Methyl/ethyl ester analogs often show higher stability than free acids .
Q. What experimental controls are essential when optimizing reaction yields for scale-up?
- Methodological Answer :
- Byproduct Monitoring : Track diethylurea (from DCC) or HOBt adducts via TLC or LC-MS. Replace DCC with water-soluble carbodiimides (e.g., EDC) if diethylurea complicates purification .
- Temperature Sensitivity : Fluorination reactions (e.g., DAST-mediated) require strict temperature control (0°C→RT) to avoid side products. Excess DAST (>2 eq.) can degrade esters .
Safety and Handling in Research Settings
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 risks) .
- Waste Management : Segregate halogenated waste (e.g., bromophenyl byproducts) and dispose via certified hazardous waste contractors .
- Ventilation : Perform reactions in fume hoods when using volatile reagents (e.g., DAST, DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
